

# genetic predisposition and susceptibility genes in IBD

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Genetic Predisposition and Susceptibility Genes in Inflammatory Bowel Disease

#### Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a set of chronic, relapsing inflammatory disorders of the gastrointestinal tract. The pathogenesis of IBD is multifactorial, arising from a complex interplay between genetic predisposition, environmental triggers, the gut microbiota, and host immune responses[1][2]. Genetic factors play a crucial role, with genome-wide association studies (GWAS) having identified over 250 susceptibility loci associated with IBD[3]. These genetic discoveries have been instrumental in elucidating fundamental biological pathways, including innate immunity, autophagy, and the IL-23/Th17 axis, which are central to IBD pathogenesis[3][4].

This guide provides a detailed overview of the core genetic components and signaling pathways implicated in IBD. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, experimental methodologies, and visual representations of key molecular interactions.

# **Key Susceptibility Genes and Loci**

Genetic association studies have successfully identified numerous risk loci for IBD, revealing critical aspects of its molecular biology[5]. While hundreds of loci have been implicated, a few



genes with well-characterized variants have consistently emerged as major contributors to IBD risk, particularly for Crohn's Disease.

# NOD2 (Nucleotide-Binding Oligomerization Domain Containing 2)

The NOD2 gene (also known as CARD15) was the first susceptibility gene identified for Crohn's Disease and remains the locus with the strongest genetic association[2][6]. NOD2 is an intracellular pattern recognition receptor (PRR) expressed in various immune cells, including monocytes and macrophages, as well as intestinal epithelial cells like Paneth cells[2][7]. It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, initiating an innate immune response[6][8].

Three main loss-of-function mutations (R702W, G908R, and 1007fs) are strongly associated with ileal CD[7]. These mutations impair the ability of NOD2 to sense bacterial MDP, leading to a defective downstream immune response. This impairment results in reduced activation of the NF-κB pathway and diminished secretion of antimicrobial peptides, such as defensins, by Paneth cells[8][9]. The consequence is an inability to effectively clear intestinal bacteria, which is thought to drive chronic inflammation[10]. Individuals heterozygous for a NOD2 mutation have a 2-4 fold increased risk of developing CD, while homozygotes face a 20-40 fold increased risk[9].

### **Autophagy-Related Genes: ATG16L1 and IRGM**

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and intracellular pathogens (a process termed xenophagy)[11][12]. GWAS identified variants in several autophagy-related genes, most notably ATG16L1 and IRGM, as significant risk factors for Crohn's Disease[11][13].

ATG16L1 (Autophagy Related 16 Like 1): The most studied variant is a missense single nucleotide polymorphism (SNP), rs2241880, which results in a threonine-to-alanine substitution at amino acid position 300 (T300A)[14][15]. This variant is associated with an increased risk of CD[14]. The ATG16L1 protein is a crucial component of the complex that forms the autophagosome[9]. The T300A variant renders the ATG16L1 protein more susceptible to cleavage by caspases during cellular stress, impairing the autophagic response[16]. This defect leads to inefficient clearance of intracellular bacteria, abnormal



Paneth cell granule secretion, and altered cytokine responses, all contributing to intestinal inflammation[15][16][17].

 IRGM (Immunity Related GTPase M): Variants in IRGM are also linked to CD and are believed to disrupt the autophagy process, specifically the elimination of intracellular bacteria[13][17]. The precise mechanism involves IRGM's role in inducing autophagy at the site of bacterial entry.

The convergence of genetic risk on the autophagy pathway highlights the critical role of proper intracellular bacterial handling in maintaining intestinal homeostasis[17].

## **IL23R (Interleukin 23 Receptor)**

The IL-23/Th17 pathway is a central axis in the pathogenesis of many autoimmune diseases, including IBD[18][19]. GWAS identified a highly significant association between variants in the IL23R gene and susceptibility to both Crohn's Disease and Ulcerative Colitis[20].

IL-23 is a pro-inflammatory cytokine that promotes the differentiation and maintenance of T helper 17 (Th17) cells, which are major producers of inflammatory mediators in the gut[18][19]. The IL23R gene encodes a subunit of the receptor for IL-23[20]. A key finding was the identification of a rare coding variant, rs11209026 (p.Arg381Gln), that confers strong protection against IBD[18][20]. This and other protective variants (e.g., G149R, V362I) are loss-of-function mutations that result in reduced IL-23 signaling[18][19][21]. The impaired signaling is due to decreased cell surface receptor expression, caused by reduced protein stability or defective intracellular trafficking[19][21]. This dampens the downstream activation of STAT3 and the subsequent pro-inflammatory cascade, underscoring the IL-23 pathway as a prime therapeutic target in IBD[18][19].

# **Core Signaling Pathways in IBD Pathogenesis**

The susceptibility genes identified in IBD converge on several key signaling pathways that regulate inflammation, microbial defense, and intestinal homeostasis.

## **NOD2-Mediated NF-kB and Autophagy Activation**

Upon recognition of bacterial MDP, NOD2 recruits the kinase RIPK2, initiating a signaling cascade that activates the NF-kB and MAPK pathways, leading to the production of pro-



inflammatory cytokines and antimicrobial peptides. Furthermore, NOD2 signaling is directly linked to the induction of autophagy, as NOD2 can recruit ATG16L1 to the plasma membrane at the site of bacterial entry, triggering xenophagy to eliminate the invading pathogen[6][11]. Mutations in NOD2 disrupt both of these critical defense functions.



Click to download full resolution via product page

NOD2 signaling pathway in response to bacterial MDP.

## The Autophagy (Xenophagy) Pathway

In the context of IBD, autophagy is a critical innate immune defense mechanism for capturing and eliminating intracellular bacteria that have breached the epithelial barrier. This process, known as xenophagy, involves the formation of a double-membraned vesicle, the autophagosome, around the pathogen, which then fuses with a lysosome for degradation. The ATG16L1/ATG5-ATG12 complex is essential for this process. As mentioned, NOD2 can initiate this pathway, and IRGM is also involved in targeting bacteria for autophagic clearance. Risk



variants in ATG16L1 and NOD2 lead to defective xenophagy, allowing bacteria to survive and replicate within host cells, perpetuating inflammation[11][12][17].



Click to download full resolution via product page

Simplified workflow of xenophagy in IBD pathogenesis.

# The IL-23/Th17 Signaling Pathway



The IL-23/Th17 axis is a cornerstone of IBD-related inflammation. Antigen-presenting cells, such as macrophages and dendritic cells, produce IL-23 in response to microbial stimuli[22]. IL-23 binds to its receptor (IL-12Rβ1/IL23R) on T cells and innate lymphoid cells (ILCs)[18]. This binding activates the Janus kinase (JAK) family members, JAK2 and TYK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3[18][21]. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes that drive the differentiation and expansion of Th17 cells. These cells, in turn, secrete pro-inflammatory cytokines like IL-17 and IL-22, which mediate tissue damage in the gut[18][22]. Protective IL23R variants disrupt this cascade by reducing receptor function.



Click to download full resolution via product page



The IL-23 signaling cascade leading to Th17 cell differentiation.

# The Role of Epigenetics

While genetic predisposition is a key determinant, it only explains a fraction of the disease variance[1]. Epigenetics, which refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, provides a mechanism for gene-environment interactions in IBD[23][24]. Key epigenetic mechanisms include DNA methylation, histone modification, and regulation by non-coding RNAs[1][23].

- DNA Methylation: Altered DNA methylation patterns have been observed in the intestinal mucosa of IBD patients and can affect the expression of inflammation-related genes[1][25].
- Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (IncRNAs)
  have emerged as critical regulators of gene expression in immune cells and intestinal
  epithelium[26][27]. Dysregulation of specific ncRNAs, such as IFNG-AS1 (a IncRNA), has
  been linked to the inflammatory signaling cascade in IBD[2][26]. These molecules can act as
  biomarkers and represent potential new therapeutic targets[28][29].

# Experimental Protocols: Identifying Susceptibility Genes

The identification of IBD susceptibility loci has been driven primarily by genome-wide association studies (GWAS), followed by fine-mapping and functional validation.

## **Genome-Wide Association Studies (GWAS)**

GWAS is a hypothesis-free approach used to identify associations between common genetic variants (SNPs) and a specific trait or disease.

#### Methodology:

- Cohort Selection: Large cohorts of IBD patients (cases) and healthy individuals (controls) are recruited, often numbering in the tens of thousands to increase statistical power[5].
- Genotyping: DNA from each participant is analyzed using high-density SNP microarrays (chips), which can genotype hundreds of thousands to millions of SNPs across the entire



genome simultaneously[30].

- Quality Control: Rigorous quality control is performed to remove low-quality samples and SNPs. Population stratification is corrected to avoid false-positive associations due to ancestry differences.
- Statistical Analysis: For each SNP, a statistical test (e.g., chi-squared test) is performed to determine if its allele frequencies differ significantly between the case and control groups.
- Results Visualization: The results are typically displayed on a Manhattan plot, which plots the -log10 of the p-value for each SNP across the chromosomes. A genome-wide significance threshold, typically  $p < 5 \times 10^{-8}$ , is used to account for multiple testing[30].
- Replication: Loci surpassing the significance threshold are then validated in independent replication cohorts.
- Meta-analysis: Data from multiple GWAS are combined in a meta-analysis to further increase statistical power and identify additional loci with smaller effect sizes[5][30].





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | From Genetics to Epigenetics, Roles of Epigenetics in Inflammatory Bowel Disease [frontiersin.org]
- 2. Genetic and Epigenetic Etiology of Inflammatory Bowel Disease: An Update PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genome-wide association studies in Crohn's disease: Past, present and future PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide association study implicates immune activation of multiple integrin genes in inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOD2 Gene and Its Role and Extent in Inflammatory Bowel Disease (Ulcerative Colitis and Crohn's Disease) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Role of Nod2 in the development of Crohn's disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate immune defence: NOD2 and autophagy in the pathogenesis of Crohn's disease |
   Swiss Medical Weekly [smw.ch]
- 9. Role of ATG16L, NOD2 and IL23R in Crohn's disease pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Role of Autophagy in Crohn's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Autophagy-Related Genes in the Pathogenesis of Inflammatory Bowel Disease [mdpi.com]
- 14. ATG16L1: A multifunctional susceptibility factor in Crohn disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Crohn's disease polymorphism, ATG16L1 T300A, alters the gut microbiota and enhances the local Th1/Th17 response | eLife [elifesciences.org]

### Foundational & Exploratory





- 16. Role of autophagy in the pathogenesis of inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy in Crohn's Disease: Converging on Dysfunctional Innate Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the IL-23 Receptor Gene: A Promising Approach in Inflammatory Bowel Disease Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Genome-Wide Association Study Identifies IL23R as an Inflammatory Bowel Disease Gene PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL23R (Interleukin 23 Receptor) Variants Protective against Inflammatory Bowel
  Diseases (IBD) Display Loss of Function due to Impaired Protein Stability and Intracellular
  Trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 22. The IL23 axis plays a key role in the pathogenesis of IBD PMC [pmc.ncbi.nlm.nih.gov]
- 23. Epigenetics in IBD: a conceptual framework for disease pathogenesis | Frontline Gastroenterology [fg.bmj.com]
- 24. Epigenetics in inflammatory bowel disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | New Insights Into the Epigenetic Regulation of Inflammatory Bowel Disease [frontiersin.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Role of long non-coding RNA in inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 30. Genetics of Inflammatory Bowel Diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [genetic predisposition and susceptibility genes in IBD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160806#genetic-predisposition-and-susceptibility-genes-in-ibd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com